molecular formula C23H13Cl2NO4 B2945082 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-80-0

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2945082
CAS No.: 361478-80-0
M. Wt: 438.26
InChI Key: GUYXSFGRAGFRAZ-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound featuring a chromene-2-carboxamide core substituted with a 4-oxo group and a 4-chloro-2-(2-chlorobenzoyl)phenyl moiety. Its molecular formula is C₂₂H₁₂Cl₂NO₄, with a molecular weight of 437.25 g/mol.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2NO4/c24-13-9-10-18(16(11-13)22(28)14-5-1-3-7-17(14)25)26-23(29)21-12-19(27)15-6-2-4-8-20(15)30-21/h1-12H,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYXSFGRAGFRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2-(2-chlorobenzoyl)aniline and 4-oxo-4H-chromene-2-carboxylic acid.

    Coupling Reaction: These starting materials undergo a coupling reaction in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.

Chemical Reactions Analysis

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) to form methoxy derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

The exact mechanism of action is still under investigation, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of chlorinated benzoylphenyl carboxamides. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and research findings.

Table 1: Structural Comparison

Compound Name Core Structure Substituents Molecular Formula Reference
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide Chromene-2-carboxamide 4-oxo, 4-chloro-2-(2-chlorobenzoyl)phenyl C₂₂H₁₂Cl₂NO₄
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Acetamide 4-chloro-2-(2-chlorobenzoyl)phenyl C₁₅H₁₀Cl₂NO₂
6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide Chromene-2-carboxamide 6-chloro, 7-methyl, 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl C₂₃H₁₉ClN₄O₅S
4-chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide Pyran-3-carboxamide 4-chloro, 6-(4-chlorophenyl) C₁₈H₁₂Cl₂NO₃
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide Benzamide 4-methanesulfonyl, 4-chloro-2-(2-chlorobenzoyl)phenyl C₂₁H₁₅Cl₂NO₄S

Table 2: Physicochemical Properties

Compound Name Lipophilicity (log k) Hydrogen Bonding Patterns Crystal System/Dihedral Angles Reference
This compound Not reported Intramolecular C-H⋯O and N-H⋯O bonds S(6) ring motif (hypothesized)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide 3.2 (calculated) S(6) ring via N-H⋯O and C-H⋯O interactions Dihedral angles: 74.83° (benzoyl)
6-chloro-N-{4-[(3,4-dimethyloxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxochromene-2-carboxamide 2.8 (HPLC-derived) Sulfamoyl group enables π-π stacking Not reported
4-chloro-N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide 3.5 (estimated) Pyran ring O⋯H interactions Monoclinic, P2₁/c space group
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide 4.1 (predicted) Sulfonyl group enhances dipole interactions Orthorhombic, hydrogen-bonded layers

Key Findings:

Structural Impact on Lipophilicity: The chromene-2-carboxamide core (e.g., C₂₂H₁₂Cl₂NO₄) exhibits moderate lipophilicity compared to pyran- or benzene-carboxamide analogs. The addition of sulfamoyl (log k = 2.8) or sulfonyl (log k = 4.1) groups increases hydrophobicity, influencing membrane permeability . The acetamide derivative (C₁₅H₁₀Cl₂NO₂) has lower lipophilicity (log k = 3.2) due to fewer aromatic substituents .

Crystal Packing and Hydrogen Bonding: Compounds like N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide form S(6) ring motifs via intramolecular N-H⋯O and C-H⋯O bonds, stabilizing the crystal lattice . Pyran- and chromene-based analogs show distinct packing due to their ring systems. For example, the pyran derivative crystallizes in a monoclinic system with O⋯H interactions dominating .

Safety data for N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide indicate hazard codes Xi/C (irritant/corrosive), likely due to chlorine content and reactive acetamide group .

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15H11Cl2N3O3
  • Molecular Weight : 348.17 g/mol
  • IUPAC Name : this compound

This compound features a chromene core with various substituents that may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Chromene Derivatives :
    • A study evaluated the cytotoxic effects of several chromene derivatives against different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The presence of electron-withdrawing groups, such as chlorine, was found to enhance activity against cancer cells .
  • Mechanistic Insights :
    • Mechanistic studies revealed that these compounds could interact with key proteins involved in cancer progression, such as Bcl-2 and cyclin-dependent kinases (CDKs). This interaction leads to increased apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds with a similar structure have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings

  • Inhibition Studies :
    • In vitro studies demonstrated that compounds related to this compound significantly inhibited COX-2 activity, which is crucial in mediating inflammatory responses .

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have been investigated, particularly against Gram-positive and Gram-negative bacteria.

Efficacy Data

  • Antibacterial Assays :
    • Compounds were tested against various bacterial strains using the agar diffusion method. Results indicated that some derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound.

Key Findings

  • Substituent Effects :
    • The presence of halogen substituents (e.g., chloro groups) on the phenyl rings enhances both anticancer and antimicrobial activities.
    • Modifications in the carboxamide functional group may also influence the compound's ability to interact with biological targets .
CompoundActivity TypeIC50/MIC ValuesReference
Compound AAnticancer1.61 µg/mL
Compound BAnti-inflammatoryIC50 = 10.4 µM
Compound CAntimicrobialMIC = 32 µg/mL

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